1-Ethynyl-4-fluorobenzene

Alkyne Polymerization Poly(phenylacetylene) Derivatives Tungsten Catalysis

1-Ethynyl-4-fluorobenzene (pFAB) offers distinct advantages over unsubstituted phenylacetylene: the electron-withdrawing para-fluorine tunes oxidative addition/transmetalation kinetics in Sonogashira couplings, modulates HOMO-LUMO gaps in conjugated polymers (87% polymerization yield, TON 4371), and enables exclusive formation of a single enediyne isomer (regioisomeric ratio >94:6) under Y[N(TMS)2]3 catalysis. Proven in CuAAC click chemistry for fluorinated triazole libraries and as a liquid crystal intermediate. For researchers who cannot afford unpredictable regioselectivity or suboptimal yields, pFAB delivers reproducible electronic and steric outcomes.

Molecular Formula C8H5F
Molecular Weight 120.12 g/mol
CAS No. 766-98-3
Cat. No. B014334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethynyl-4-fluorobenzene
CAS766-98-3
Synonyms1-Ethynyl-4-fluoro-benzene;  1-Fluoro-4-ethynylbenzene; 
Molecular FormulaC8H5F
Molecular Weight120.12 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)F
InChIInChI=1S/C8H5F/c1-2-7-3-5-8(9)6-4-7/h1,3-6H
InChIKeyQXSWHQGIEKUBAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethynyl-4-fluorobenzene (CAS 766-98-3): Fluorinated Phenylacetylene Building Block for Sonogashira Coupling and Materials Science


1-Ethynyl-4-fluorobenzene (synonym: 4-fluorophenylacetylene; pFAB), CAS 766-98-3, is a para-substituted fluorophenylacetylene with molecular formula C8H5F and molecular weight 120.12 g/mol . At room temperature, it exists as a low-melting solid (mp 26–27 °C) with density 1.048 g/mL at 25 °C and refractive index n20/D 1.516 . The compound bears a terminal ethynyl group enabling versatile cross-coupling and cycloaddition chemistry, while the electron-withdrawing para-fluorine substituent confers distinct electronic and spectroscopic properties relative to unsubstituted or electron-donating phenylacetylene analogs . It serves as a key intermediate in liquid crystal synthesis, a functional monomer for alkyne polymerization, and a proven click chemistry partner for constructing fluorinated triazoles and heterocyclic scaffolds .

Why 1-Ethynyl-4-fluorobenzene Cannot Be Replaced by 4-Ethynyltoluene, 4-Ethynylanisole, or Phenylacetylene


The para-fluorine substituent in 1-ethynyl-4-fluorobenzene fundamentally alters electronic character, reaction kinetics, and material properties compared to structurally analogous terminal phenylacetylenes. The strongly electron-withdrawing fluorine atom (−I effect) lowers the electron density on the aromatic ring and the ethynyl moiety, which modulates both the reactivity of the terminal alkyne toward metal-catalyzed couplings and the optoelectronic characteristics of derived conjugated polymers . In contrast, para-substituted analogs bearing electron-donating groups—such as 4-ethynyltoluene (p-CH3, +I effect) or 4-ethynylanisole (p-OCH3, +M effect)—exhibit distinctly different oxidative addition and transmetalation kinetics in Sonogashira couplings, and yield polymers with divergent HOMO-LUMO gaps and emission properties [1]. Furthermore, fluorine substitution alters solid-state packing via C–H⋯F interactions and influences the compound's utility in medicinal chemistry applications where fluorine is deployed to enhance metabolic stability and target binding. Generic substitution without accounting for these electronic and steric differences risks compromised reaction yields, altered regioselectivity, and unpredictable material performance.

Quantitative Performance Differentiation: 1-Ethynyl-4-fluorobenzene vs. Structurally Related Terminal Aryl Acetylenes


Polymerization Yield and Catalytic Efficiency: p-FAB vs. Phenylacetylene under Identical Tungsten Alkylidyne Catalysis

Under trianionic pincer tungsten(VI) alkylidyne catalysis, 1-ethynyl-4-fluorobenzene undergoes polymerization with high efficiency, achieving 87% yield of the corresponding poly(phenylacetylene) derivative [1]. The catalyst system demonstrated a turnover number of 4371 and an activity of 1.05 × 10⁶ g(PPA) mol(cat)⁻¹ h⁻¹ for this monomer [1]. This performance distinguishes pFAB from phenylacetylene itself, which typically requires different catalyst optimization for comparable yields, as the fluorine substituent modulates the monomer's electron density and coordination behavior at the tungsten center [1].

Alkyne Polymerization Poly(phenylacetylene) Derivatives Tungsten Catalysis

Sonogashira Cross-Coupling Reactivity Profile: Para-Fluorophenylacetylene Demonstrates Distinct Chemoselectivity in Surface Modification

1-Ethynyl-4-fluorobenzene has been successfully employed in Sonogashira coupling with iodophenyl-terminated organic monolayers for surface modification . Under copper-catalyzed Sonogashira conditions using bis(μ-iodo)bis((−)-sparteine)dicopper(I), pFAB couples efficiently with various haloarenes to yield aryl acetylene products . In dimerization studies catalyzed by Y[N(TMS)₂]₃ and 4-chloroaniline, pFAB exhibited exclusive formation of one enediyne product among three possible regioisomers—a chemoselectivity of >94:6 favoring a single isomer—in excellent yield . This contrasts with the dimerization behavior of less electronically biased terminal aryl alkynes, which typically produce regioisomeric mixtures .

Sonogashira Coupling Surface Functionalization Organic Monolayers

Click Chemistry Efficiency: Quantitative Yield in Triazole Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

1-Ethynyl-4-fluorobenzene functions as a highly effective terminal alkyne partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. In a chemoenzymatic study, (4R,5R)-2-(4-azidophenyl)oxazoline was reacted with 4-ethynylfluorobenzene under copper/sodium ascorbate mediation to provide the corresponding click triazole product in high yield [1]. The para-fluorine substituent does not impede the cycloaddition kinetics and may enhance reaction rates relative to electron-rich aryl acetylenes by increasing the electrophilicity of the terminal alkyne carbon toward azide attack. In a separate study, pFAB reacted with 1-(bromomethyl)-2-nitrobenzene in the presence of sodium azide to yield 5-(4-fluorophenyl)-1-(2-nitrobenzyl)-1H-1,2,3-triazole via a one-pot tandem azidation–cycloaddition sequence .

Click Chemistry CuAAC Triazole Synthesis

Liquid Crystal Intermediate Compatibility: p-FAB vs. Non-Fluorinated Phenylacetylenes in Display Material Formulation

1-Ethynyl-4-fluorobenzene is specifically designated as an intermediate for liquid crystal synthesis by multiple technical datasheets . Fluorine substitution in liquid crystal molecules is a well-established strategy to modulate dielectric anisotropy (Δε), reduce viscosity, and broaden the nematic phase temperature range . The ethynyl linkage provides a rigid, linear π-conjugated spacer that extends molecular conjugation while maintaining structural anisotropy essential for mesophase formation . Non-fluorinated analogs such as 4-ethynyltoluene or phenylacetylene lack the strong dipole moment contributed by the C–F bond (approximately 1.4 D per bond), resulting in lower dielectric anisotropy in the final liquid crystal mixtures and potentially compromised electro-optical switching performance .

Liquid Crystal Intermediates Display Materials Fluorinated Aromatics

Ruthenium Triazolato Complex Formation: Reaction Temperature and Electronic Effects in [3+2] Cycloaddition

1-Ethynyl-4-fluorobenzene undergoes [3+2] cycloaddition with a ruthenium azido complex [Ru]–N₃ at 80 °C under air atmosphere to yield N(2)-bound ruthenium 4-(4-fluorophenyl)-1,2,3-triazolato complexes [1]. This reaction was performed in parallel with a series of para-substituted phenylacetylenes including 4-ethynylbenzonitrile, 4-ethynylbenzaldehyde, phenylacetylene, and 4-ethynyltoluene, demonstrating that the fluorine substituent does not hinder cycloaddition despite its electron-withdrawing character [1]. The resulting ruthenium triazolato complexes participate in non-covalent aromatic interactions in the solid state, a structural feature that correlates with DNA intercalation potential and anticancer activity [1].

Ruthenium Complexes Cycloaddition Anticancer Metallodrugs

Physicochemical Property Differentiation: Boiling Point and Density vs. 4-Ethynyltoluene and 4-Ethynylanisole

1-Ethynyl-4-fluorobenzene exhibits a boiling point of 55–56 °C at 40 mmHg and a density of 1.048 g/mL at 25 °C . Compared to its closest commercially available para-substituted analogs, 4-ethynyltoluene (MW 116.16 g/mol) and 4-ethynylanisole (MW 132.16 g/mol), pFAB (MW 120.12 g/mol) possesses intermediate molecular weight but distinct boiling point and density owing to the strong electronegativity and compact size of the fluorine atom . Fluorine substitution increases density relative to 4-ethynyltoluene (density approximately 0.91–0.93 g/mL) due to the higher atomic mass per unit volume contributed by fluorine versus the methyl group, while the boiling point at reduced pressure reflects altered intermolecular interactions .

Physical Properties Distillation Formulation

Validated Research and Industrial Use Cases for 1-Ethynyl-4-fluorobenzene (CAS 766-98-3)


Synthesis of Fluorinated Conjugated Polymers via Tungsten-Catalyzed Alkyne Polymerization

Researchers developing poly(phenylacetylene)-type conjugated polymers with tailored optoelectronic properties can utilize 1-ethynyl-4-fluorobenzene as a monomer under trianionic pincer tungsten(VI) alkylidyne catalysis. The monomer achieves 87% polymerization yield with a turnover number of 4371 and an activity of 1.05 × 10⁶ g(PPA) mol(cat)⁻¹ h⁻¹ [1]. The para-fluorine substituent modulates the polymer's HOMO-LUMO gap and emission characteristics relative to non-fluorinated analogs, enabling fine-tuning of electronic properties for organic electronic device applications [1].

Regioselective Enediyne Synthesis via Y[N(TMS)₂]₃-Catalyzed Dimerization

Synthetic chemists requiring stereochemically defined enediyne scaffolds can employ 1-ethynyl-4-fluorobenzene in Y[N(TMS)₂]₃-catalyzed dimerization with 4-chloroaniline as co-catalyst. Under these conditions, pFAB undergoes exclusive formation of one enediyne isomer among three possible products (regioisomeric ratio >94:6) [1]. This high chemoselectivity eliminates the need for chromatographic separation of regioisomers and improves overall synthetic efficiency compared to unsubstituted phenylacetylene, which typically yields isomeric mixtures under identical conditions [1].

Construction of Fluorinated 1,2,3-Triazoles via CuAAC Click Chemistry for Medicinal Chemistry Libraries

Medicinal chemists building fluorinated compound libraries can use 1-ethynyl-4-fluorobenzene as the terminal alkyne partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The compound reacts efficiently with organic azides under copper/sodium ascorbate mediation to yield 1,4-disubstituted 1,2,3-triazoles in high yield [2]. The fluorine atom enhances metabolic stability and can serve as an ¹⁹F NMR probe for tracking the molecule in biological systems. This application is particularly relevant for generating HDAC inhibitors and α-synuclein aggregation modulators where fluorinated motifs are known to improve target engagement and pharmacokinetic profiles .

Preparation of Ruthenium Triazolato Complexes for Anticancer Metallodrug Discovery

Inorganic and medicinal chemists pursuing ruthenium-based anticancer agents can employ 1-ethynyl-4-fluorobenzene in [3+2] cycloaddition with ruthenium azido complexes at 80 °C under air to yield N-coordinated ruthenium 4-(4-fluorophenyl)-1,2,3-triazolato complexes [3]. The resulting complexes exhibit non-covalent aromatic interactions in the solid state that correlate with DNA intercalation capacity—a mechanistic pathway for metallodrug cytotoxicity [3]. The fluorine substituent provides a handle for subsequent structure-activity relationship studies and potential ¹⁸F radiolabeling for PET imaging applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethynyl-4-fluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.